molecular formula C86H119N23O23 B13826329 Amyloid beta-protein(6-20)

Amyloid beta-protein(6-20)

Cat. No.: B13826329
M. Wt: 1843.0 g/mol
InChI Key: PEYUPHYMHXCXIE-JLJXFHRGSA-N
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Description

Amyloid beta-protein(6-20) is a useful research compound. Its molecular formula is C86H119N23O23 and its molecular weight is 1843.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Amyloid beta-protein(6-20) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amyloid beta-protein(6-20) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C86H119N23O23

Molecular Weight

1843.0 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C86H119N23O23/c1-45(2)29-59(83(128)109-72(47(5)6)84(129)104-61(30-48-15-9-7-10-16-48)79(124)106-65(86(131)132)32-49-17-11-8-12-18-49)102-75(120)56(19-13-14-28-87)98-76(121)57(24-26-67(89)112)99-80(125)62(34-52-38-91-43-95-52)103-81(126)63(35-53-39-92-44-96-53)105-85(130)71(46(3)4)108-77(122)58(25-27-69(114)115)100-78(123)60(31-50-20-22-54(111)23-21-50)97-68(113)40-93-74(119)66(41-110)107-82(127)64(36-70(116)117)101-73(118)55(88)33-51-37-90-42-94-51/h7-12,15-18,20-23,37-39,42-47,55-66,71-72,110-111H,13-14,19,24-36,40-41,87-88H2,1-6H3,(H2,89,112)(H,90,94)(H,91,95)(H,92,96)(H,93,119)(H,97,113)(H,98,121)(H,99,125)(H,100,123)(H,101,118)(H,102,120)(H,103,126)(H,104,129)(H,105,130)(H,106,124)(H,107,127)(H,108,122)(H,109,128)(H,114,115)(H,116,117)(H,131,132)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-/m0/s1

InChI Key

PEYUPHYMHXCXIE-JLJXFHRGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)N

Origin of Product

United States

The Role of Amyloid Beta Fragments in Neurodegenerative Diseases

Neurodegenerative amyloidopathies, including Alzheimer's disease, are fundamentally protein misfolding diseases. gsu.edu In these conditions, specific proteins or peptides undergo conformational changes, transitioning from their normal soluble forms into highly organized, insoluble fibrillar aggregates. jst.go.jp These amyloid fibrils accumulate in tissues, leading to cellular dysfunction and death. jst.go.jp

The amyloid-beta peptide is a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. wikipedia.orgnih.gov Research has shown that Aβ can exist in various forms, from monomers to soluble oligomers and finally to insoluble fibrils. wikipedia.org There is a growing consensus that soluble oligomeric forms of Aβ are the most neurotoxic species, capable of causing synaptic dysfunction and initiating the pathological cascade long before the formation of mature plaques. wikipedia.orguni-muenster.denih.gov

The study of Aβ fragments is significant for several reasons:

Identifying Core Pathogenic Regions: Shorter fragments can help pinpoint the specific amino acid sequences within the full-length peptide that are essential for self-recognition, β-sheet formation, and aggregation. plos.org

Understanding Aggregation Mechanisms: By studying how these fragments self-assemble or interact with the full-length peptide, researchers can gain insights into the molecular kinetics and thermodynamics of amyloid fibril formation. cnr.it

Developing Therapeutic Strategies: Fragments that are involved in aggregation can be targeted by inhibitor molecules. plos.org Furthermore, some fragments have been shown to act as "β-sheet breakers," capable of inhibiting the aggregation of the full-length peptide, making them potential candidates for therapeutic development. cnr.it

The Genesis of Amyloid Beta: a Tale of Two Pathways

Amyloid-beta peptides are not independently synthesized proteins but are rather proteolytic fragments derived from a much larger transmembrane protein called the Amyloid Precursor Protein (APP). wikipedia.orgencyclopedia.pubnih.gov APP is a glycoprotein (B1211001) with a single membrane-spanning domain that is highly expressed in neurons and plays roles in neurite growth, synapse formation, and cell adhesion. encyclopedia.pub The fate of APP is determined by which of two primary proteolytic pathways it enters.

The Non-Amyloidogenic Pathway: In the predominant, non-pathological pathway, APP is cleaved by an enzyme called α-secretase. encyclopedia.pub This cleavage occurs within the Aβ domain, preventing the formation of the Aβ peptide. This action releases a soluble ectodomain known as sAPPα and leaves a C-terminal fragment (C83) in the membrane. A subsequent cleavage of C83 by the γ-secretase complex releases a p3 fragment and the APP intracellular domain (AICD). encyclopedia.pub

The Amyloidogenic Pathway: This pathway is central to the pathology of Alzheimer's disease. It begins when APP is cleaved by a different enzyme, β-secretase (also known as BACE1). encyclopedia.pub This cleavage generates the N-terminus of the Aβ peptide and releases a soluble sAPPβ fragment, leaving the C-terminal fragment C99 within the membrane. encyclopedia.pub The C99 fragment is then cleaved by the γ-secretase complex, a multi-protein enzyme. This final cut is imprecise and can occur at several positions, releasing Aβ peptides of varying lengths, most commonly 40 (Aβ40) or 42 (Aβ42) amino acids, into the extracellular space. wikipedia.org

The slightly longer Aβ42 is considered more prone to aggregation and is the main species found in the core of amyloid plaques. wikipedia.org Mutations in the genes for APP or for the presenilin proteins (the catalytic core of γ-secretase) can alter this processing, often increasing the relative production of Aβ42, and are linked to early-onset familial Alzheimer's disease. aging-us.com

EnzymePathwayKey Fragments ProducedSignificance
α-secretase Non-AmyloidogenicsAPPα, C83, p3Precludes Aβ formation
β-secretase AmyloidogenicsAPPβ, C99Initiates Aβ formation
γ-secretase BothAβ, p3, AICDFinal step in generating Aβ or p3

Structural Characterization of Amyloid Beta Protein 6 20 Assemblies

Spectroscopic Analyses of Soluble Oligomers and Fibrils of Amyloid Beta-Protein(6-20)

Spectroscopic methods are indispensable for probing the conformational states and aggregation kinetics of Amyloid beta-protein(6-20). These techniques provide detailed information on secondary structure, the presence of amyloid fibrils, and atomic-level conformational details.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins and peptides in solution. jasco-global.com For Amyloid beta-protein(6-20), CD is instrumental in observing the conformational transition from a predominantly random coil or α-helical state to a β-sheet-rich structure, which is a hallmark of amyloid fibril formation. nih.govuu.nl

Initially, monomeric Aβ peptides often exhibit a random coil conformation in aqueous solutions. nih.gov However, under conditions that promote aggregation, the CD spectrum undergoes a characteristic shift. A negative peak around 220 nm is indicative of β-sheet structure. mdpi.com Studies have shown that as aggregation progresses, there is a significant increase in β-sheet content. For instance, some research indicates a rise in antiparallel β-sheet content from around 34% in the initial state to 55% in the aggregated form. mdpi.com This transition is not always a simple two-state process and can involve intermediate structures. nih.gov

The rate of this conformational change can be influenced by various factors, including pH and the presence of co-solvents. researchgate.net For example, mixtures of hexafluoroisopropanol (HFIP) and water have been used to modulate the conformational state of Aβ peptides, with higher water content favoring β-sheet formation. uu.nlmdpi.com

Table 1: Secondary Structure Content of Aβ Aggregates Determined by CD Spectroscopy

Sample ConditionAntiparallel β-sheet (%)Other Structures (%)Reference
Aβ control33.966.1 mdpi.com
Aβ with 100 ppm PET50nm5545 mdpi.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Thioflavin T (ThT) Fluorescence Assays for Amyloid Fibril Detection and Kinetics

Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the cross-β-sheet structure of amyloid fibrils. bmglabtech.comnih.gov This property makes ThT an invaluable tool for detecting the presence of fibrils and for monitoring the kinetics of fibril formation in real-time. bmglabtech.comnih.gov

A typical ThT fluorescence assay involves incubating the Amyloid beta-protein(6-20) peptide under conditions that promote aggregation and periodically measuring the fluorescence of ThT. The resulting kinetic profile is often sigmoidal, characterized by a lag phase, an elongation (or growth) phase, and a plateau phase.

Lag Phase: An initial period with little to no increase in fluorescence, corresponding to the thermodynamically unfavorable formation of initial aggregation seeds or nuclei. bmglabtech.com

Elongation Phase: A rapid increase in fluorescence as monomers add to the growing fibrils. acs.org

Plateau Phase: The fluorescence intensity reaches a maximum and levels off, indicating that the concentration of monomeric peptide has been depleted and fibril formation has reached equilibrium. bmglabtech.com

The duration of the lag phase can be shortened by the addition of pre-formed aggregation seeds. bmglabtech.com It is important to note that the concentration of ThT can sometimes influence the aggregation kinetics, although at concentrations of 20 µM or lower, this effect is generally minimal. nih.gov While ThT is a gold standard for detecting mature fibrils, it is less effective at detecting early-stage, non-fibrillar oligomers. acs.orgjst.go.jp

Table 2: Key Parameters from ThT Fluorescence Assays of Aβ Aggregation

ParameterDescriptionSignificance
Lag Time (tlag)Time before a significant increase in ThT fluorescence is observed.Reflects the kinetics of nucleus formation. royalsocietypublishing.org
Elongation RateThe slope of the kinetic curve during the rapid growth phase.Indicates the rate of fibril elongation.
Plateau IntensityMaximum fluorescence intensity reached.Correlates with the final amount of amyloid fibrils formed.

This table is interactive. You can sort and filter the data by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic-Level Conformational Details

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information at the atomic level. For Amyloid beta-protein(6-20), solid-state NMR (ssNMR) is particularly powerful for characterizing the structure of insoluble fibrils, while solution NMR can be used to study the more dynamic and soluble monomeric and oligomeric states. nih.gov

ssNMR studies have been instrumental in revealing the U-shaped β-strand-turn-β-strand motif that is a common feature of Aβ fibrils. nih.gov These studies can pinpoint which residues are involved in the rigid β-sheet core and which are in more flexible loop or turn regions. For example, analysis of chemical shifts can distinguish between different secondary structures and identify dynamic regions within the peptide. nih.gov

While obtaining detailed structural information on transient and heterogeneous oligomeric intermediates is challenging, NMR has provided insights into their general characteristics. nih.gov For instance, certain NMR experiments can reveal differences in the local environment of specific amino acid residues between oligomers and mature fibrils, indicating that a significant conformational rearrangement occurs during the transition from oligomer to fibril. nih.gov

Other Fluorescence-Based Techniques for Oligomeric State Characterization

Given the limitations of ThT in detecting early oligomers, other fluorescence-based techniques have been developed to specifically characterize these species. These methods often rely on fluorescent probes that preferentially bind to oligomeric structures or employ single-molecule techniques to analyze the size and distribution of aggregates. sci-hub.se

One approach involves using fluorescent probes that exhibit enhanced fluorescence upon binding to the exposed hydrophobic patches of oligomers. nih.govfrontiersin.org For example, the probe BD-Oligo has been shown to preferentially recognize Aβ oligomers over monomers or fibrils. nih.gov Another strategy is to use the ratio of fluorescence from two different dyes, one sensitive to oligomers and another to fibrils, to distinguish between different aggregate species. acs.org

Single-molecule fluorescence techniques, such as Fluorescence Correlation Spectroscopy (FCS) and Förster Resonance Energy Transfer (FRET), offer powerful ways to study the early stages of aggregation. sci-hub.semdpi.com

FCS: Measures fluctuations in fluorescence intensity within a tiny observation volume to determine the diffusion coefficients of fluorescently labeled molecules. This allows for the differentiation of monomers, small oligomers, and larger aggregates based on their size. mdpi.com

FRET: Measures the efficiency of energy transfer between two different fluorophores. When attached to Aβ peptides, FRET can be used to probe conformational changes and the proximity of peptides during oligomerization. sci-hub.se

These advanced fluorescence techniques are crucial for understanding the heterogeneous and dynamic nature of oligomeric species, which are thought to be the most toxic forms of Aβ. sci-hub.senih.gov

Microscopic and Imaging Techniques for Aggregate Morphology of Amyloid Beta-Protein(6-20)

Microscopy techniques provide direct visualization of the morphology of Amyloid beta-protein(6-20) aggregates, offering valuable information about their size, shape, and hierarchical organization.

Electron Microscopy (EM) and Atomic Force Microscopy (AFM) for Aggregate Visualization

Electron Microscopy (EM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques that have been extensively used to visualize the morphology of Aβ aggregates, from small oligomers to mature fibrils. researchgate.netnih.gov

Electron Microscopy (EM): Transmission Electron Microscopy (TEM), often using negative staining, reveals the fine structure of Aβ assemblies. Mature fibrils typically appear as long, unbranched filaments with diameters ranging from approximately 6 to 20 nm. nih.govbiorxiv.org In contrast, earlier-stage aggregates, often termed protofibrils, are generally shorter, curvilinear structures. jneurosci.org Cryo-electron tomography (cryoET) has provided even more detailed 3D images, showing how oligomers and protofibrils can interact with and embed within lipid membranes. nih.govbiorxiv.org

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images of surfaces with nanoscale resolution. diva-portal.org It is particularly useful for imaging Aβ aggregates in both air and liquid environments, allowing for in-situ studies of the aggregation process over time. nih.gov AFM studies have characterized a variety of Aβ morphologies, including:

Oligomers: Small, globular structures. researchgate.net

Protofibrils: Elongated, flexible structures that are precursors to mature fibrils. researchgate.net These have been observed with heights of around 2-3 nm. biorxiv.org

Mature Fibrils: Long, straight, or sometimes twisted filaments with heights typically in the range of 5-6 nm. researchgate.netnih.gov

High-speed AFM (HS-AFM) has enabled the real-time observation of fibril elongation, revealing the dynamic nature of the aggregation process and the existence of different fibril morphologies, including straight and spiral forms. jst.go.jppnas.org

Table 3: Morphological Characteristics of Aβ Aggregates Observed by EM and AFM

Aggregate TypeTypical MorphologyApproximate DimensionsReference(s)
OligomersGlobular, sphericalVariable, small nanometer scale researchgate.net
ProtofibrilsCurvilinear, flexible filamentsDiameter: ~4-11 nm; Length: <200 nm jneurosci.org
Mature FibrilsLong, unbranched, straight or twisted filamentsDiameter: ~6-20 nm; Length: Microns nih.govbiorxiv.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Cryo-Electron Tomography (Cryo-ET) for Three-Dimensional Structural Insights

Cryo-electron tomography (Cryo-ET) is a powerful imaging technique that provides three-dimensional (3D) visualization of complex biological structures in their near-native, hydrated state. biorxiv.orgbiorxiv.orgnih.gov This method avoids the artifacts associated with chemical fixation or staining and has become instrumental in studying amyloid assemblies. biorxiv.orgnih.gov

While direct Cryo-ET studies focusing exclusively on the isolated Amyloid beta-protein(6-20) fragment are not extensively documented in the reviewed literature, the technique has yielded significant insights into the morphology of larger Aβ assemblies, such as those formed by Aβ40 and Aβ42, which contain the (6-20) sequence. These studies reveal a spectrum of aggregated species, including oligomers, curvilinear protofibrils, and mature fibrils, often observed in interaction with lipid membranes. biorxiv.orgnih.govresearchgate.net

Key findings from Cryo-ET on larger Aβ assemblies include:

Heterogeneous Assemblies: Aβ peptides self-assemble into a variety of structures. Cryo-ET has captured images of small oligomers, short protofibrils, and mature, unbranched fibrils that can be microns in length with diameters ranging from 6-20 nm. biorxiv.orgpnas.org

Protofibril Structure: Curvilinear protofibrils are described as highly irregular, sometimes branched structures with a consistent cross-section of approximately 2.7 to 2.8 nm. biorxiv.orgbiorxiv.orgresearchgate.net This dimension suggests it could accommodate a single Aβ molecule's cross-section.

Annular Assemblies: The technique has also provided 3D reconstructions of ring-shaped or annular assemblies. biorxiv.orgresearchgate.net These structures may have an external diameter of around 7 nm and possess an internal channel, which has been hypothesized to contribute to membrane disruption. biorxiv.org

Although these findings pertain to larger Aβ peptides, they establish a structural context for the behavior of the Aβ(6-20) fragment. This segment, containing both charged and hydrophobic residues, is an integral part of the monomers that polymerize into these complex, polymorphic structures visualized by Cryo-ET. The N-terminal residues 6-14 are often dynamic and may not be resolved even in high-resolution fibril structures, while the C-terminal portion (residues 15-20) is frequently part of the stable, β-sheet-rich core. biorxiv.orgpnas.org

Computational Approaches to Conformational Dynamics and Assembly of Amyloid Beta-Protein(6-20)

Computational methods, particularly molecular dynamics simulations and in silico prediction algorithms, provide an indispensable lens for viewing the atomic-level details of protein aggregation. tandfonline.comfrontiersin.org These approaches are crucial for studying the transient, structurally diverse, and often toxic oligomeric intermediates that are difficult to characterize experimentally. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations of Amyloid Beta-Protein(6-20) Conformational Changes

Molecular dynamics (MD) simulations are a cornerstone of computational biology, enabling the study of the physical movements of atoms and molecules over time. While studies focusing exclusively on the Aβ(6-20) fragment are limited, a vast body of research on full-length Aβ and other fragments provides critical insights into the conformational behavior of this region. tandfonline.comnih.govjst.go.jp

MD simulations have revealed the significant conformational plasticity of Aβ peptides. A key event in the aggregation pathway is the transition from a random coil or α-helical state to a β-sheet structure. pnas.orgfrontiersin.orgjst.go.jp Simulations trace this process, showing that structures with β-sheet content often act as intermediates during the unfolding or misfolding of the peptide. pnas.org

A central finding from numerous MD studies is the critical role of the central hydrophobic core, which includes residues 16-20 (KLVFF) of the Aβ(6-20) fragment. tandfonline.com This region is frequently identified as a primary driver of the monomer-monomer interactions that initiate aggregation. tandfonline.com The formation of β-hairpin structures is another crucial step that promotes the development of intermolecular β-sheets and subsequent oligomerization. nih.govjst.go.jp

The table below summarizes key findings from MD simulations on Aβ peptides, highlighting aspects relevant to the 6-20 sequence.

Peptide StudiedSimulation MethodKey Conformational Findings Relevant to Aβ(6-20) Region
Aβ(16-22)All-atom MDThis fragment (KLVFFAE), part of Aβ(6-20), readily forms oligomers and amyloid fibrils by itself, highlighting its high aggregation propensity. nih.govjst.go.jpnih.govmdpi.com
Aβ40All-atom MDSimulations show a conformational transition from α-helix to β-sheet, with residues 24-37 identified as a core region for β-sheet formation. The study noted the importance of glycines in this process. pnas.org
Aβ42Discrete Molecular Dynamics (DMD)Monomers predominantly adopt unstructured and β-sheet conformations. The β-sheet regions observed are consistent with those in experimentally determined fibril structures. oup.com
Aβ40 on interfacesAll-atom MDAt hydrophilic/hydrophobic interfaces, Aβ40 tends to form a β-hairpin structure, which accelerates the formation of oligomers. The HHQ (13-15) segment is important for recognizing ganglioside clusters on cell membranes. nih.govjst.go.jp

In silico Prediction of Amyloid Beta-Protein(6-20) Aggregation Propensity and Interactions

In silico algorithms predict the aggregation propensity of a protein based on its primary amino acid sequence. nih.govuab.catplos.org These tools analyze physicochemical properties like hydrophobicity, charge, and secondary structure propensity to identify aggregation-prone regions (APRs). nih.govuab.cat

The sequence of Amyloid beta-protein(6-20) is FRHDSGYEVHHQKLVFF . An analysis based on established prediction principles reveals distinct regions contributing to its aggregation potential:

Hydrophilic N-terminus (residues 6-15: FRHDSGYEVHHQ): This region contains a mix of charged (Arg-6, His-8, Asp-9, Glu-13, His-14, His-15) and polar residues. The presence of charged residues, often referred to as "gatekeepers," can create electrostatic repulsion that counteracts aggregation and increases the solubility of the peptide. nih.gov

Hydrophobic C-terminus (residues 16-20: KLVFF): This segment is a well-established and highly potent APR. tandfonline.com Its strong hydrophobicity drives the self-assembly process, and the sequence has a high propensity to form β-sheets, which are the structural hallmark of amyloid fibrils. The Lysine (K) at position 16 adds a charge that can modulate interactions.

The following table details the physicochemical properties of the amino acids within the Aβ(6-20) fragment, which are used by prediction algorithms.

Residue NumberAmino Acid (3-Letter)Amino Acid (1-Letter)Key Physicochemical PropertyPredicted Role in Aggregation
6ArginineRPositively Charged, HydrophilicGatekeeper, reduces aggregation
7PhenylalanineFHydrophobic, AromaticPromotes aggregation
8HistidineHPositively Charged (at neutral pH), AromaticModulates aggregation via charge/pH
9Aspartic AcidDNegatively Charged, HydrophilicGatekeeper, reduces aggregation
10SerineSPolar, UnchargedGenerally neutral or slightly inhibitory
11GlycineGSmallest, Flexibleβ-sheet breaker, can introduce turns
12TyrosineYAromatic, PolarCan promote via stacking, but also H-bond
13Glutamic AcidENegatively Charged, HydrophilicGatekeeper, reduces aggregation
14ValineVHydrophobicPromotes aggregation
15HistidineHPositively Charged (at neutral pH), AromaticModulates aggregation via charge/pH
16HistidineHPositively Charged (at neutral pH), AromaticModulates aggregation via charge/pH
17GlutamineQPolar, UnchargedCan form hydrogen bonds, supporting structure
18LysineKPositively Charged, HydrophilicModulates aggregation, can form salt bridges
19LeucineLHydrophobicStrong promoter of aggregation
20ValineVHydrophobicStrong promoter of aggregation
21PhenylalanineFHydrophobic, AromaticStrong promoter of aggregation
22PhenylalanineFHydrophobic, AromaticStrong promoter of aggregation

Compound and Protein Name Reference

NameType
Amyloid beta-protein(6-20)Peptide Fragment
Amyloid beta-protein(16-22)Peptide Fragment
Aβ40Protein
Aβ42Protein
ArginineAmino Acid
PhenylalanineAmino Acid
HistidineAmino Acid
Aspartic AcidAmino Acid
SerineAmino Acid
GlycineAmino Acid
TyrosineAmino Acid
Glutamic AcidAmino Acid
ValineAmino Acid
GlutamineAmino Acid
LysineAmino Acid
LeucineAmino Acid

Interactions of Amyloid Beta Protein 6 20 with Biological Systems

Interactions with Cellular Membranes and Lipids

The interaction between amyloid peptides and cellular membranes is a critical aspect of their biological activity. These interactions are governed by both the peptide's sequence and the composition of the lipid bilayer.

The process by which amyloid peptides associate with and insert into lipid membranes is fundamental to their function and potential toxicity. While extensive research has focused on full-length Aβ peptides like Aβ(1-40) and Aβ(1-42), the specific dynamics of the Aβ(6-20) fragment are less characterized. However, insights can be drawn from the properties of its amino acid sequence. The region from Q15 to F20, which is contained within this fragment, shows a high propensity to form β-sheets pnas.org. This structural characteristic is a key driver for the aggregation and subsequent interaction of amyloid peptides with membranes pnas.org. The general mechanism involves the initial adsorption of peptides onto the membrane surface, which can then lead to insertion into the hydrophobic core of the bilayer mdpi.commdpi.com. The aggregation of these peptides on or within the membrane is a critical step that can alter the membrane's physical properties nih.gov.

The lipid composition of a cellular membrane plays a crucial role in modulating the interaction and assembly of amyloid peptides. Specific lipids can act as nucleation sites, accelerating peptide aggregation. mdpi.comresearchgate.netmdpi.commdpi.com

Gangliosides: Research has identified specific regions within the Aβ peptide responsible for binding to gangliosides. A study utilizing a minimal peptide, Aβ(5-16), which largely overlaps with the Aβ(6-20) fragment, identified this region as the GM1-binding domain nih.gov. This indicates that the Aβ(6-20) sequence contains the necessary residues for specific interaction with GM1 ganglioside, a lipid abundant in neuronal membranes and concentrated in lipid rafts nih.gov. This binding is a key event, as GM1 clusters are thought to act as seeds for Aβ aggregation mdpi.comacs.org.

Cholesterol: Cholesterol is another critical membrane component that influences Aβ interactions. While the Aβ(5-16) peptide was designed to lack the primary amino acid residues involved in direct cholesterol recognition, studies showed that the presence of cholesterol in the membrane significantly accelerates the interaction of this peptide fragment with GM1 ganglioside nih.gov. This suggests an indirect role for cholesterol, possibly by modulating the conformation or clustering of GM1, thereby making it more accessible or amenable to binding with the Aβ(6-20) region mdpi.comnih.gov. The interplay between cholesterol and gangliosides appears to be a critical factor in controlling amyloid formation at the membrane surface acs.org.

Lipid ComponentInteraction with Aβ(6-20) RegionObserved EffectReference
Ganglioside GM1Direct binding via the GM1-binding domain contained within the Aβ(5-16) fragment.Acts as a binding site and potential seed for peptide aggregation. nih.gov
CholesterolIndirectly modulates the interaction between the peptide and GM1.Significantly accelerates the binding of the Aβ(5-16) fragment to GM1 ganglioside. nih.gov

The disruption of membrane integrity is a primary mechanism of amyloid-induced cytotoxicity. Several models have been proposed to explain how Aβ aggregates permeabilize and destabilize lipid bilayers, although the specific capabilities of the isolated Aβ(6-20) fragment are not detailed in the available research. The prevailing general models include:

Pore Formation: This model, often called the "channel hypothesis," suggests that small, annular oligomers of Aβ insert into the membrane, forming pore-like structures nih.govnih.govplos.org. These pores or channels can span the bilayer and allow for the unregulated passage of ions, disrupting cellular homeostasis nih.govacs.org. The formation of these channels is considered a key toxic event mdpi.complos.org.

Carpet Model: In this mechanism, amyloid peptides accumulate and "carpet" the surface of the lipid bilayer nih.govnih.gov. This binding creates an asymmetric pressure between the two leaflets of the membrane, leading to mechanical stress mdpi.com. The relaxation of this stress can cause the formation of transient holes or the removal of lipids from the bilayer, ultimately leading to membrane leakage mdpi.comnih.govrsc.orgresearchgate.net.

Detergent-like Mechanism: A related model suggests that as amyloid fibrils grow on the membrane surface, they can extract lipid molecules from the bilayer, acting in a detergent-like fashion to cause membrane disruption nih.gov.

While these mechanisms are well-described for full-length Aβ, further research is required to determine if the Aβ(6-20) fragment alone is sufficient to induce these forms of membrane destabilization.

Interactions with Other Proteins and Peptides

Beyond its interaction with lipids, the Aβ(6-20) fragment is part of a larger peptide that engages with numerous proteins, including its own precursor and various cell-surface receptors.

The Amyloid beta-protein(6-20) is not directly synthesized but is a fragment of the larger Aβ peptide. The Aβ peptide itself is derived from the proteolytic processing of the Amyloid Precursor Protein (APP), a transmembrane glycoprotein (B1211001) nih.govnih.gov. This processing occurs through the sequential action of two enzymes known as secretases. First, β-secretase cleaves APP to release a soluble N-terminal domain, leaving a C-terminal fragment bound to the membrane. Subsequently, γ-secretase cleaves this fragment within its transmembrane domain to release Aβ peptides of various lengths nih.gov. Therefore, the existence and biological context of the Aβ(6-20) fragment are entirely dependent on the initial cleavage of APP by these secretases. Furthermore, studies have shown that fibrillar forms of Aβ can bind back to the surface of APP on neurons, suggesting a potential feedback mechanism that could contribute to neurotoxicity nih.govnih.govresearchgate.net.

Full-length Aβ peptides are known to bind to a variety of cell-surface receptors, mediating their biological effects. The specific contribution of the Aβ(6-20) region to these interactions varies.

LRP1 (Low-density lipoprotein receptor-related protein 1): LRP1 is a major receptor involved in the clearance of Aβ from the brain across the blood-brain barrier srce.hrnih.govfrontiersin.orgmdpi.com. It binds to Aβ and mediates its endocytosis and subsequent degradation or transport nih.govfrontiersin.org. While LRP1 is a known receptor for full-length Aβ, specific studies detailing the direct binding of the Aβ(6-20) fragment to LRP1 were not identified in the provided search results.

PrPᶜ (Cellular Prion Protein): PrPᶜ has been identified as a high-affinity binding site for Aβ oligomers, and this interaction is thought to mediate synaptic dysfunction. The specific involvement of the Aβ(6-20) sequence in this binding is an area requiring further investigation.

α7nAChR (Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor): The α7nAChR has been shown to bind Aβ with high affinity, and this interaction is implicated in Aβ-induced neurotoxicity mdpi.comsemanticscholar.org. Research indicates that residues within the Aβ(6-20) fragment are crucial for this interaction. Specifically, the isomerization of the Asp7 residue, which lies within this fragment, enhances the inhibitory effect of Aβ on the receptor and promotes neurotoxicity semanticscholar.org. In silico docking studies also suggest that the most important interactions occur between residues 12 and 28 of Aβ and the receptor, a region that significantly overlaps with the 6-20 fragment mdpi.com.

RAGE (Receptor for Advanced Glycation End Products): RAGE is a multi-ligand receptor that binds various forms of Aβ, including monomers, oligomers, and fibrils, mediating Aβ-induced cellular stress and inflammation pnas.orgjneurosci.orgmdpi.comjci.org. Studies aiming to identify the binding site have shown that the Aβ region spanning residues 17-23 is a main contributor to the interaction with the V domain of RAGE mdpi.com. This region partially overlaps with the C-terminal portion of the Aβ(6-20) fragment, suggesting this fragment contributes to the binding and subsequent RAGE-mediated signaling mdpi.com.

Interactions with Molecular Chaperones and Other Modulatory Proteins

Molecular chaperones are a class of proteins that play a critical role in cellular homeostasis by assisting in the proper folding of other proteins and preventing the formation of misfolded aggregates. nih.govfrontiersin.org In the context of amyloidogenic proteins like amyloid-beta (Aβ), chaperones can intervene at various stages of the aggregation process. frontiersin.orgnih.gov

The heat shock protein (HSP) family is a primary group of "professional chaperones" that function to prevent protein misfolding and aggregation. nih.gov They are categorized based on their molecular weight, with major classes including Hsp90, Hsp70, Hsp60, and the small heat shock proteins (sHsps). nih.gov Studies have demonstrated that chaperones can interact with Aβ to inhibit aggregation, disaggregate existing fibrils, and detoxify certain amyloid species. frontiersin.org For instance, Hsp70 and Hsp90 have been shown to inhibit the early stages of Aβ(1-42) aggregation in vitro. jneurosci.org Small HSPs, which are homologous to αB-crystallin in mammals, have also been shown to reduce Aβ oligomerization and toxicity. nih.gov

Research using a transgenic C. elegans model expressing human Aβ identified several chaperone proteins that interact directly with intracellular Aβ. pnas.org These included members of the HSP70 family and αB-crystallin-related small heat shock proteins (HSP-16s). pnas.org This interaction suggests a direct cellular response to mitigate the potential toxicity of Aβ accumulation. pnas.org The chaperone DNAJB6, part of the Hsp40 family, has been found to be a potent, sub-stoichiometric inhibitor of Aβ42 aggregation by interacting with multiple aggregated species. nih.gov Another protein, transthyretin (TTR), has been identified as a molecular chaperone that can interact with Aβ monomers and aggregates, potentially redirecting them to off-pathway, non-toxic species and disrupting preformed fibrils. mdpi.com

Table 1: Molecular Chaperones Interacting with Amyloid-Beta

Chaperone FamilySpecific Protein Example(s)Observed Effect on AβReference
Small Heat Shock Proteins (sHsps)HSP-16, αB-crystallin, Hsp20, Hsp27, HspB8Inhibit aggregation, reduce oligomer formation and toxicity. nih.govnih.gov
Hsp40DNAJB6Potently inhibits fibril formation at sub-stoichiometric ratios. nih.gov
Hsp70Hsc70, Hsp70Inhibit early-stage aggregation, bind to Aβ. jneurosci.orgpnas.org
OtherTransthyretin (TTR)Binds Aβ monomers and aggregates, disrupts fibrils. mdpi.com

Cellular Responses and Signaling Pathways Mediated by Amyloid Beta-Protein(6-20) Assemblies

Molecular Mechanisms of Microglial Activation by Amyloid Beta-Protein(6-20) Oligomers

Microglia, the resident immune cells of the central nervous system, are key players in the brain's response to Aβ. nih.gov In Alzheimer's disease, activated microglia are consistently found surrounding amyloid plaques. nih.govjneurosci.org Fibrillar Aβ is recognized by a cell surface receptor complex on microglia, which initiates intracellular signaling cascades leading to an activated, pro-inflammatory phenotype. nih.govfrontiersin.org

This receptor complex includes Toll-like receptors (TLRs), specifically TLR2 and TLR4, which work in conjunction with the co-receptor CD14. mdpi.comjneurosci.org The binding of fibrillar Aβ to this TLR4/TLR2/CD14 complex is a critical step for microglial activation. jneurosci.org Other receptors involved include the scavenger receptor CD36 and α6β1 integrin. nih.govmdpi.com Upon engagement, this receptor complex triggers downstream signaling pathways, including the activation of Src-Vav-Rac and p38 MAP kinase, which are essential for inducing phagocytosis and the production of reactive oxygen species (ROS). jneurosci.org The formation of enlarged, cholesterol-rich lipid raft domains, termed "inflammarafts," has been proposed as a platform that facilitates the assembly of these receptor complexes upon Aβ binding, amplifying the inflammatory signal. mdpi.com

Induction of Neuroinflammatory Responses by Amyloid Beta-Protein(6-20) (e.g., Cytokine Release)

A primary consequence of microglial activation by Aβ is the production and release of pro-inflammatory cytokines. jneurosci.orgamegroups.org The activation of the TLR4 signaling pathway leads to the activation of the transcription factor NF-κB (nuclear factor-kappa B). jneurosci.org NF-κB then translocates to the nucleus to induce the expression of genes for various pro-inflammatory molecules. jneurosci.orgamegroups.org

Aβ oligomers stimulate microglia to release a range of cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). jneurosci.orgamegroups.orgamegroups.cn Studies on astrocytoma cells have shown that while Aβ alone can modestly stimulate cytokine secretion, it significantly potentiates the release of IL-6 and IL-8 when co-stimulated with IL-1β. pnas.org This suggests that Aβ can exacerbate ongoing inflammatory responses in the brain. pnas.org This sustained release of pro-inflammatory mediators contributes to a state of chronic neuroinflammation, which can damage neurons and contribute to the progression of neurodegeneration. jneurosci.orgamegroups.org

Table 2: Cytokine Release Induced by Amyloid-Beta

CytokineCell Type(s)Key Role in NeuroinflammationReference
Interleukin-1β (IL-1β)MicrogliaPotent pro-inflammatory cytokine; induces expression of other inflammatory molecules. jneurosci.orgamegroups.org
Interleukin-6 (IL-6)Microglia, AstrocytesPleiotropic cytokine that can stimulate a cascade of other pro-inflammatory molecules. amegroups.orgamegroups.cnpnas.org
Tumor Necrosis Factor-α (TNF-α)MicrogliaCentral mediator of inflammation; can contribute to neuronal damage. jneurosci.orgamegroups.org
Interleukin-8 (IL-8)AstrocytesChemoattractant for immune cells; release is potentiated by Aβ. pnas.org

Impact on Synaptic Function and Plasticity at a Molecular Level

Synaptic dysfunction is considered an early and critical event in the pathogenesis of Alzheimer's disease, preceding significant neuronal loss. spandidos-publications.com Soluble Aβ oligomers are potent inhibitors of Long-Term Potentiation (LTP), a cellular model of learning and memory. spandidos-publications.comnih.gov The accumulation of Aβ disrupts the normal physiological processes that underpin synaptic plasticity. spandidos-publications.comnih.gov

At the molecular level, Aβ oligomers can impair synaptic function through several mechanisms. They have been shown to interfere with glutamate (B1630785) recycling at the synapse, leading to an increase in extracellular glutamate levels. nih.gov This can cause excessive activation of extrasynaptic NMDA receptors (NMDARs), particularly those containing the NR2B subunit, which in turn inhibits LTP. nih.govfrontiersin.org Aβ has also been found to reduce the number of synaptic vesicles and disrupt their nanoscale organization, which can negatively influence neurotransmitter release. oup.com Furthermore, Aβ can inhibit the cAMP/PKA/CREB signaling pathway, which is crucial for the late phase of LTP and memory consolidation. pnas.org While pathological concentrations of Aβ are detrimental, some studies suggest that physiological, low levels of Aβ may be necessary for normal synaptic function and plasticity. nih.govjneurosci.org

Role in Intracellular Signaling Pathways (e.g., APP/G-protein, JAK/STAT3)

Beyond its effects on surface receptors, Aβ can influence key intracellular signaling pathways, contributing to cellular dysfunction. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is one such target. The JAK/STAT pathway is a critical communication route for many cytokines and growth factors, regulating processes like inflammation and cell survival. nih.gov

Studies have shown that Aβ can induce the activation of the JAK2/STAT3 signaling pathway in various cell types. diabetesjournals.org This activation can lead to the upregulation of downstream target genes, such as suppressor of cytokine signaling 1 (SOCS-1), which can in turn impair insulin (B600854) signaling. diabetesjournals.org In the context of neuroinflammation, Aβ oligomers can promote the activation of STAT3 in glial cells, particularly astrocytes. mdpi.com This STAT3 activation is correlated with glial reactivity and may contribute to neuronal death, suggesting its involvement in the neurodegenerative process. mdpi.com While Aβ can activate STAT3 phosphorylation, the specific JAK family member involved may vary, with some studies implicating Tyk2 rather than JAK2 in mediating Aβ-induced STAT3 phosphorylation in neurons. jneurosci.org

Modulation of Amyloid Beta Protein 6 20 Aggregation and Assembly

Influence of Post-Translational Modifications on Amyloid Beta-Protein(6-20) Aggregation

Post-translational modifications (PTMs) can significantly alter the physicochemical properties of the Amyloid beta-protein(6-20) fragment, thereby influencing its aggregation propensity, kinetics, and the morphology of the resulting aggregates.

Effects of Phosphorylation (e.g., Serine 8) on Aggregation Kinetics and Conformation

Phosphorylation, the addition of a phosphate (B84403) group, introduces a negative charge and increases the size of the modified amino acid side chain, which can affect protein folding, stability, and function. rsc.org Within the Amyloid beta-protein(6-20) sequence, Serine 8 (Ser8) is a key site for phosphorylation.

Research has demonstrated that phosphorylation at Ser8 acts as a potent promoter of Aβ aggregation. embopress.orgnih.gov This modification enhances the formation of low-molecular-weight oligomers which can act as nuclei for fibrillization. embopress.org The introduction of a phosphate group at Ser8 increases the propensity of the peptide to adopt a β-sheet conformation, a hallmark of amyloid fibrils. embopress.orgnih.gov This conformational shift from a random coil to a β-sheet structure is a critical step in the aggregation cascade. nih.gov

Studies monitoring aggregation using Thioflavin T (ThT) fluorescence assays show that phosphorylated Aβ exhibits a significantly reduced lag phase for nucleation compared to the non-phosphorylated form, indicating faster initiation of aggregation. embopress.org While phosphomimetic mutations (substituting serine with glutamate (B1630785) to mimic the negative charge) have been shown to slow aggregation compared to wild-type Aβ42, the phosphorylation of Aβ at Ser8 in other contexts has been found to promote the formation of toxic oligomeric assemblies. rsc.orgembopress.org This suggests that phosphorylation at this site is a crucial regulatory switch that can modulate the morphology and structure of Aβ fibrils. nih.gov

Table 1: Effects of Phosphorylation at Serine 8 on Amyloid Beta-Protein Aggregation
ParameterEffect of PhosphorylationUnderlying MechanismReference
Aggregation KineticsAccelerated nucleation (reduced lag phase)Promotes formation of oligomeric nuclei embopress.org
ConformationIncreased propensity for β-sheet structureStabilization of β-sheet conformation embopress.orgnih.gov
Aggregate TypePromotes formation of low-molecular-weight oligomersFacilitates self-association into oligomeric nuclei embopress.org
Fibril MorphologyCan lead to distinct fibril morphologies and structuresAlters biophysical properties of the peptide nih.gov

Impact of Isomerization (e.g., Aspartate 7) on Amyloid Beta-Protein(6-20) Assembly and Interactions

Isomerization is a spontaneous, non-enzymatic modification that can occur in long-lived proteins. acs.org Within the Amyloid beta-protein(6-20) sequence, Aspartate 7 (Asp7) is a known site for isomerization, where it is converted to isoaspartate (isoAsp). This modification involves the peptide backbone, altering the structure of the peptide. acs.orgnih.gov

In the context of interactions, iso-Aβ containing an isomerized Asp7 residue shows altered binding properties. For example, it acts as a more potent inhibitor of the α7 nicotinic acetylcholine (B1216132) receptor compared to the unmodified peptide. nih.gov This suggests that the structural changes induced by isomerization affect how the peptide interacts with cellular components. The presence of isomerized Aβ is significant in Alzheimer's disease plaques, with studies showing that a large percentage of Aβ molecules in plaque cores contain this modification. nih.govoup.com

Table 2: Impact of Isomerization at Aspartate 7 on Amyloid Beta-Protein Properties
PropertyEffect of IsomerizationKey FindingsReference
Aggregation KineticsAltered; slower initial formation of β-sheet structuresThT fluorescence shows a delayed but rapid aggregation phase. frontiersin.org
NeurotoxicityIncreasedIso-Aβ shows greater toxicity in vitro. nih.gov
Receptor InteractionEnhanced inhibition of α7 nicotinic acetylcholine receptorIsomerization leads to more potent receptor inhibition. nih.gov
In Vivo RelevanceAbundant in amyloid plaques of AD brainsOver 80% of aspartates at positions 1 and 7 are isomerized in sporadic AD. oup.com

Role of Truncation and Pyroglutamination on Amyloid Beta-Protein(6-20) Aggregation and Toxicity Mechanisms

N-terminal truncation and subsequent pyroglutamination are common modifications of Aβ peptides found in the brains of individuals with Alzheimer's disease. oup.comnih.gov These modifications can occur at positions within or near the (6-20) region. For instance, truncation can lead to peptides starting at Phenylalanine 4, and pyroglutamate-modified Aβ (pE-Aβ) can form from truncated species. nih.gov

Shortening of the N-terminus generally increases the propensity of Aβ to form aggregates. nih.gov Pyroglutamate formation, which is an enzymatic conversion of N-terminal glutamate to a cyclic pyroglutamate, further enhances this effect. oup.com This modification increases the hydrophobicity of the Aβ peptide and stabilizes the β-sheet conformation, which promotes the formation of stable and highly toxic oligomers and fibril structures. oup.com

N-terminally truncated forms, such as Aβ4-42, demonstrate a high propensity to rapidly form aggregates and are as toxic as the full-length Aβ1-42. nih.gov Similarly, pyroglutamate-modified Aβ, like AβpE3-42, aggregates more rapidly and exhibits greater toxicity than the full-length peptide. oup.com These truncated and modified forms are considered to play a pivotal role in seeding the aggregation of full-length Aβ. frontiersin.orgresearchgate.net

Table 3: Effects of Truncation and Pyroglutamination on Amyloid Beta-Protein
ModificationEffect on AggregationEffect on ToxicityMechanismReference
N-terminal Truncation (e.g., Aβ4-x)Increased propensity to aggregateIncreased; comparable to full-length AβShortened N-terminus enhances aggregation kinetics. nih.govnih.gov
Pyroglutamination (pE-Aβ)Greatly increased aggregation rate and stabilityIncreased; highly neurotoxicIncreases hydrophobicity and stabilizes β-sheet structures. oup.com

Effects of Environmental Factors on Amyloid Beta-Protein(6-20) Fibrillation

The local microenvironment plays a critical role in modulating the self-assembly and fibrillation of the Amyloid beta-protein(6-20). Factors such as pH, ionic strength, temperature, and peptide concentration can significantly influence the aggregation process.

pH and Ionic Strength Dependence of Amyloid Beta-Protein(6-20) Aggregation

The aggregation of Aβ peptides is highly sensitive to pH. researchgate.netnih.gov The solubility and charge state of the amino acid residues in the (6-20) sequence, which includes histidine, aspartate, and glutamate, are dependent on the pH. Aggregation is generally attenuated at acidic (below 5) and basic (above 9) pH values. researchgate.net Near the isoelectric point (pI) of the peptide (around 5.3 for Aβ40), the net charge is minimal, which reduces electrostatic repulsion between peptide monomers and favors intermolecular contacts, thus promoting aggregation. nih.gov Local acidification in the brain microenvironment is considered a factor that can modulate Aβ aggregation. researchgate.net

Ionic strength also plays a crucial role. researchgate.netnih.gov Higher ionic strength can promote Aβ aggregation by screening the repulsive electrostatic forces between charged residues on the peptide monomers. researchgate.net This allows the peptides to come into closer proximity, facilitating the hydrophobic interactions that drive self-assembly. However, the relationship is not always straightforward, as different ions can have specific effects beyond simple charge screening. nih.gov

Table 4: Influence of pH and Ionic Strength on Amyloid Beta-Protein Aggregation
Environmental FactorConditionEffect on AggregationMechanismReference
pHAcidic (near pI, ~pH 5.5)PromotedReduced net charge minimizes electrostatic repulsion. nih.gov
Physiological (pH 7.4)Slower, ordered aggregationNet negative charge leads to repulsion, but aggregation still occurs. nih.gov
High (>9.0) or Low (<5.0)InhibitedIncreased net charge enhances electrostatic repulsion. researchgate.net
Ionic StrengthIncreasedGenerally PromotedDebye screening of repulsive electrostatic forces between peptides. researchgate.net

Temperature and Concentration Effects on Amyloid Beta-Protein(6-20) Self-Assembly

Temperature is a key kinetic factor in the self-assembly of amyloid proteins. researchgate.net Increasing the temperature generally accelerates the rate of aggregation. researchgate.net For instance, the aggregation velocity of Aβ at 37°C is significantly higher than at 25°C. researchgate.net Higher temperatures increase the kinetic energy of the peptide molecules, leading to more frequent collisions and promoting the conformational changes necessary for aggregation. However, very high temperatures can sometimes lead to the formation of different types of aggregates or even fragmentation of fibrils. researchgate.netacs.org

Peptide concentration is another critical determinant of self-assembly. bachem.com Amyloid formation is a nucleation-dependent process, meaning that a critical concentration of monomers is required to form stable oligomeric nuclei. nih.gov Above this critical concentration, the rate of aggregation increases significantly. acs.org At higher concentrations, the lag time for fibril formation is shorter, and the elongation phase is faster due to the increased availability of monomers to add to growing fibrils.

Table 5: Effects of Temperature and Concentration on Amyloid Beta-Protein Self-Assembly
FactorConditionEffect on Self-AssemblyMechanismReference
TemperatureIncreased (e.g., from 25°C to 37°C)Accelerated aggregation rateIncreases molecular motion, collision frequency, and facilitates conformational changes. researchgate.net
Very High (>120°C for some proteins)Can lead to fibril fragmentationExcessive hydrolysis can break down larger aggregates. acs.org
ConcentrationIncreased (above critical concentration)Faster aggregation, shorter lag timeHigher probability of monomer interaction to form nuclei and elongate fibrils. nih.govacs.org
Decreased (below critical concentration)Inhibited or very slow aggregationInsufficient monomer concentration for stable nuclei formation. nih.gov

Influence of Metal Ions on Amyloid Beta-Protein(6-20) Aggregation

The aggregation of amyloid beta-protein (Aβ) is significantly influenced by the presence of various metal ions. Research has demonstrated that metal ion dyshomeostasis in the brain is a relevant cofactor in neurodegeneration unich.it. High concentrations of metal ions such as copper (Cu(II)), zinc (Zn(II)), and iron (Fe(III)) have been found co-localized with Aβ plaques in post-mortem brain tissue unich.it. These metal ions can directly interact with the Aβ peptide, modulating its aggregation pathways and contributing to the formation of both fibrillar and non-fibrillar amorphous aggregates unich.it.

The primary binding sites for many divalent metal ions are located within the N-terminal hydrophilic region of the Aβ peptide, which includes the (6-20) sequence. For instance, Zn(II) has been shown to bind to the N-terminus of Aβ, with the minimal sequence for this interaction being the first 16 residues pnas.org. This interaction can induce a conformational change in the peptide, increasing its random coil content and leading to the formation of disordered aggregates rather than ordered fibrils unich.it. The table below summarizes the effects of different metal ions on Aβ aggregation.

Metal IonConcentration EffectMechanism of ActionResulting Aggregate Type
Zinc (Zn(II)) Substoichiometric: Retards aggregationBinds to N-terminal region, forming an aggregation-inert complex; reduces fibril-end elongation.Fibrillar (delayed)
Superstoichiometric: Accelerates aggregationMay bridge Aβ peptides.Amorphous
Copper (Cu(II)) Substoichiometric: Retards aggregationBinds to N-terminal region, forming a dynamic complex.Fibrillar (delayed)
Superstoichiometric: Accelerates aggregationPromotes rapid assembly.Amorphous
Iron (Fe(III)) Promotes aggregationInduces amyloidogenic pathways.Fibrillar
Aluminum (Al(III)) Promotes aggregationInduces amyloidogenic pathways.Fibrillar
Cadmium (Cd(II)) Promotes aggregationIncreases APP cleavage, leading to more Aβ deposition.Fibrillar

Mechanistic Studies of Aggregation Inhibitors Targeting Amyloid Beta-Protein(6-20)

Small Molecule Inhibitors and Their Mechanism of Action (e.g., Polyphenols)

A variety of small molecules have been investigated for their ability to inhibit the aggregation of Aβ. Among these, polyphenols, a class of natural compounds found in fruits, vegetables, and beverages like tea and wine, have shown significant promise nih.govscholasticahq.com. The inhibitory activity of polyphenols is largely attributed to their chemical structure, which typically includes multiple aromatic rings and hydroxyl groups nih.gov. These features allow them to interact with Aβ monomers and aggregates through various non-covalent interactions, including hydrogen bonds and π-π stacking.

The mechanisms by which polyphenols inhibit Aβ aggregation are multifaceted. Some polyphenols, such as myricetin, primarily inhibit the nucleation phase of aggregation, preventing the initial formation of oligomeric seeds researchgate.net. Others, like curcumin (B1669340) and quercetin, are more effective at inhibiting the elongation of existing fibrils researchgate.net. Certain polyphenols, including epigallocatechin gallate (EGCG), can remodel mature fibrils and redirect the aggregation pathway towards the formation of non-toxic, off-pathway oligomers researchgate.netmdpi.com. Molecular dynamics simulations have suggested that polyphenols like resveratrol (B1683913) can insert into the hydrophobic core of Aβ oligomers, disrupting the β-sheet structure and destabilizing the aggregates acs.org. The table below provides examples of polyphenols and their reported inhibitory mechanisms and efficacy.

PolyphenolSourceMechanism of ActionIC50 Value
Curcumin TurmericInhibits fibril elongation.0.81-1.0 µM scholasticahq.com
Resveratrol Grapes, Red WineRemodels oligomers to non-toxic forms; inserts into hydrophobic core.-
Epigallocatechin gallate (EGCG) Green TeaInhibits elongation and redirects to off-pathway aggregates.-
Myricetin Berries, TeaInhibits nucleation.-
Rosmarinic acid RosemaryInhibits oligomerization by interfering with peptide-peptide interactions.-
Amentoflavone Ginkgo bilobaInhibits Aβ aggregation.(0.26 ± 0.03) µM mdpi.com

Peptide-Based Inhibitors and Strategies for Blocking Fibril Elongation

Peptide-based inhibitors represent a rational approach to preventing Aβ aggregation, often designed based on the Aβ sequence itself. A key strategy involves targeting the central hydrophobic core of Aβ, particularly the KLVFF sequence corresponding to residues 16-20, which is critical for the self-recognition and assembly of Aβ monomers into β-sheets nih.govportlandpress.com. These inhibitors typically consist of a recognition element, which is a sequence that specifically binds to the target region of Aβ, and a disruption element that blocks further addition of monomers to the growing fibril portlandpress.com.

One common strategy for creating the disruption element is the incorporation of β-sheet breaking residues. For example, replacing an amino acid with its N-methylated counterpart can disrupt the hydrogen bonding network essential for β-sheet formation and fibril elongation nih.gov. Another approach is to introduce proline residues, which are known to break β-sheet structures. Furthermore, peptides composed of D-enantiomeric amino acids have been developed. These D-peptides are more resistant to proteolytic degradation and can exhibit a higher binding affinity for the naturally occurring L-Aβ peptide nih.gov. The table below lists several examples of peptide-based inhibitors targeting the Aβ(16-20) region and their design strategies.

Inhibitor Name/TypeTarget SequenceDesign StrategyEffect on Aggregation
Ac-QKLVFF-NH₂ Aβ(16-20)Aβ-derived sequence that binds to full-length Aβ.Arrests fibril formation. nih.gov
KKLV(N-Me-F)FA Aβ(16-20)N-methylated phenylalanine at position 19 to block β-sheet assembly.Effective inhibition of Aβ₄₂-induced toxicity. nih.gov
iAβ5 (LPFFD) Based on Aβ(17-21)β-sheet breaker peptide.Disaggregates preformed fibrils and blocks fibril formation. nih.gov
D3 (RPRTRLHTHRNR) Full-length AβD-enantiomeric peptide identified through library screening.Inhibits aggregation and dissolves pre-formed fibrils. nih.gov
Peptoid JPT1 Aβ(16-20) mimicPeptoid (N-substituted glycine) mimic of KLVFF, resistant to proteolysis.Modulates Aβ₄₀ aggregation, decreasing total fibrillar aggregates. nih.govacs.org

Chaperone-Mediated Inhibition of Amyloid Beta-Protein(6-20) Aggregation

Molecular chaperones are proteins that play a crucial role in maintaining protein homeostasis by assisting in the proper folding of proteins and preventing their aggregation. Several chaperones have been identified to inhibit Aβ aggregation through various mechanisms. These chaperones can interact with different species along the Aβ aggregation pathway, from monomers to fibrils, to prevent the formation of toxic oligomers and mature fibrils nih.gov.

One well-studied example is the small heat shock protein αB-crystallin (αBC). Computational and experimental studies have shown that αBC can bind to various Aβ aggregate species, including monomers, oligomers, and protofibrils nih.gov. The primary mechanism of inhibition is through capping the exposed β-sheet surfaces of these aggregates, which prevents both the nucleation of new fibrils and the elongation of existing ones nih.gov. Another important chaperone is DNAJB6, a member of the Hsp40 family. DNAJB6 has been shown to be a highly efficient inhibitor of Aβ42 aggregation, acting at very low sub-stoichiometric ratios nih.govacs.org. Its inhibitory effect is primarily due to its interaction with aggregated forms of Aβ, which prevents their growth and the formation of new fibrils through both primary and secondary nucleation pathways nih.govacs.org. The BRICHOS domain, found in several proteins, also exhibits anti-amyloid chaperone activity by binding to the surface of Aβ fibrils and specifically blocking secondary nucleation, a major source of toxic oligomer generation rsc.orgnih.gov.

ChaperoneFamilyMechanism of ActionTarget Aβ Species
αB-crystallin Small heat shock proteinCapping of exposed β-sheet surfaces.Monomers, oligomers, proto-fibrils, fibrils
DNAJB6 Hsp40Inhibits primary and secondary nucleation by binding to aggregated forms.Aggregated Aβ species
BRICHOS domain -Inhibits secondary nucleation by binding to fibril surfaces.Aβ fibrils
Clusterin Extracellular chaperoneSequesters small oligomers into larger, less toxic aggregates.Aβ oligomers

Rational Design Principles for Anti-Aggregation Compounds

The development of effective inhibitors of Aβ aggregation is increasingly guided by rational design principles that leverage structural and mechanistic insights into the aggregation process researchgate.net. A primary strategy is structure-based drug design, which utilizes the known atomic structures of Aβ fibrils and their precursor oligomers to design molecules that can specifically interact with and disrupt these structures pnas.orgelifesciences.org.

A key principle in structure-based design is the concept of "capping," where an inhibitor is designed to bind to the ends of growing fibrils, thereby blocking the addition of new monomers and halting fibril elongation pnas.org. This has been successfully applied to the design of peptide-based inhibitors that are complementary to the steric zipper structures found in the core of amyloid fibrils pnas.orgelifesciences.org. Computational tools, such as RosettaDesign, have been instrumental in designing peptides and miniproteins with high affinity and specificity for the ends of Aβ fibrils frontiersin.orgnih.gov.

Another important design principle involves targeting key regions of the Aβ peptide that are critical for aggregation, such as the central hydrophobic core (residues 16-21) frontiersin.orgnih.gov. Inhibitors can be designed to bind to this region in monomeric or oligomeric Aβ, preventing the conformational changes necessary for β-sheet formation. This can be achieved by designing molecules with specific hydrophobic and hydrogen-bonding features that complement the target Aβ sequence rsc.org. Furthermore, enhancing the stability and bioavailability of inhibitors is a crucial aspect of rational design. This includes strategies like incorporating non-natural amino acids, using D-peptides, or developing peptidomimetics like peptoids, which are resistant to enzymatic degradation nih.govnih.gov.

Design PrincipleApproachExample Application
Structure-Based Design Utilize atomic structures of Aβ fibrils to design complementary inhibitors.Designing "capping" peptides that bind to fibril ends to block elongation. pnas.org
Targeting Critical Regions Design molecules that bind to key amyloid-forming segments like Aβ(16-21).Developing peptides that recognize and bind to the KLVFF sequence. frontiersin.orgnih.gov
Inhibition of Nucleation Design molecules that stabilize the monomeric state or prevent oligomer formation.Small molecules that interact with Aβ monomers to prevent initial aggregation.
Enhancing Stability Modify inhibitor structures to increase resistance to proteolysis and improve bioavailability.Use of D-amino acids or development of peptoid-based inhibitors. nih.govnih.gov
Computational Design Employ computational methods to predict and optimize inhibitor binding and efficacy.Using software like RosettaDesign to create novel peptide inhibitors. frontiersin.orgnih.gov

Emerging Research Directions and Methodological Advances for Amyloid Beta Protein 6 20 Studies

Development of Advanced Biophysical Techniques for Real-Time Monitoring of Amyloid Beta-Protein(6-20) Aggregation

The aggregation of Aβ peptides is a dynamic process involving a cascade of events from monomers to oligomers and eventually to mature fibrils. Understanding the kinetics of this process for the Aβ(6-20) fragment requires sophisticated techniques capable of real-time monitoring.

Fluorescence Spectroscopy-Based Assays: Thioflavin T (ThT) fluorescence assays are a cornerstone for monitoring amyloid fibril formation. ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils nih.govbmglabtech.com. This method allows for the real-time tracking of fibrillization kinetics, revealing a characteristic sigmoidal curve with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation) nih.gov. While highly useful for observing fibril formation, ThT assays are less sensitive to the early-stage, non-fibrillar oligomers of Aβ(6-20), which are considered highly neurotoxic nih.govscispace.com. To overcome this limitation, newer fluorescent probes and techniques are being developed. Fluorescence Correlation Spectroscopy (FCS), for example, can detect and characterize small, soluble aggregates at very low concentrations, providing insights into the initial stages of Aβ(6-20) oligomerization that are often missed by bulk fluorescence measurements nih.govtandfonline.com.

High-Speed Atomic Force Microscopy (HS-AFM): This powerful imaging technique allows for the direct visualization of individual Aβ molecules and their aggregation process in real-time at the nanoscale nih.govnih.gov. HS-AFM can capture the dynamic structural changes of Aβ(6-20) as it transitions from monomers to oligomers and protofibrils, providing unprecedented detail on the morphology and growth dynamics of different aggregated species nih.govjst.go.jpeisaimedicalinformation.com. This technique has revealed the heterogeneity of aggregation pathways, showing that fibrils can grow through different modes, such as straight or spiral growth, and that these modes can even switch during the elongation process jyi.org.

Table 1: Comparison of Advanced Biophysical Techniques for Real-Time Monitoring of Aβ Aggregation
TechniquePrincipleInformation ObtainedAdvantagesLimitations
Thioflavin T (ThT) FluorescenceIncreased fluorescence upon binding to β-sheet-rich structures. nih.govAggregation kinetics (lag time, elongation rate). bmglabtech.comHigh-throughput, cost-effective.Low sensitivity to early-stage oligomers. nih.govscispace.com
Fluorescence Correlation Spectroscopy (FCS)Analysis of fluorescence fluctuations from a small observation volume. tandfonline.comSize and concentration of early aggregates. tandfonline.comHigh sensitivity to small, soluble species.Requires fluorescent labeling or specific probes.
High-Speed Atomic Force Microscopy (HS-AFM)Real-time topographical imaging of single molecules. nih.govnih.govMorphology, size, and dynamics of individual aggregates. jst.go.jpDirect visualization of aggregation pathways. jyi.orgSurface-based measurement, potential for artifacts.

Integration of Multi-Scale Computational Modeling with Experimental Data for Amyloid Beta-Protein(6-20) Research

Computational modeling has become an indispensable tool for studying the molecular mechanisms of Aβ aggregation. By integrating these models with experimental data, researchers can gain a more comprehensive understanding of the structure, dynamics, and thermodynamics of Aβ(6-20) aggregation.

Molecular Dynamics (MD) Simulations: All-atom MD simulations provide detailed insights into the conformational dynamics of Aβ(6-20) monomers and their initial interactions during oligomerization nih.govjst.go.jpmdpi.com. These simulations can reveal transient secondary structures, such as β-hairpins, that may act as precursors to aggregation nih.govnih.gov. MD simulations have been instrumental in identifying key residues within the Aβ(6-20) sequence that are critical for intermolecular interactions and the stability of oligomeric structures nih.gov.

Coarse-Grained (CG) Modeling: Due to the long timescales of amyloid aggregation, all-atom MD simulations can be computationally expensive. Coarse-grained models, which simplify the representation of the peptide, allow for the simulation of larger systems over longer timescales nih.govacs.orgtandfonline.com. These models are particularly useful for studying the thermodynamics and kinetics of Aβ(6-20) oligomerization and fibril formation, providing insights into the free energy landscape of aggregation acs.orgnih.gov.

The integration of these computational approaches with experimental techniques like NMR spectroscopy and single-molecule FRET provides a powerful strategy to validate and refine the computational models, leading to a more accurate depiction of the Aβ(6-20) aggregation pathway nih.gov.

Investigation of Amyloid Beta-Protein(6-20) in Complex Biological Mimetic Systems

The cellular environment, particularly the neuronal membrane, is known to play a crucial role in the aggregation and toxicity of Aβ peptides nih.govnih.gov. Studying Aβ(6-20) in systems that mimic the complexity of biological membranes is therefore essential for understanding its pathological mechanisms.

Lipid Bilayers and Monolayers: Model lipid membranes, such as unilamellar vesicles and supported lipid bilayers, are widely used to investigate the interaction of Aβ(6-20) with cell surfaces nih.govresearchgate.net. These studies have shown that the lipid composition of the membrane, particularly the presence of anionic lipids, cholesterol, and sphingolipids, can significantly influence the binding, conformational changes, and aggregation rate of Aβ peptides nih.govmdpi.com.

Lipid Rafts and Gangliosides: Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins pnas.org. These domains are thought to be critical platforms for Aβ production and aggregation nih.govresearchgate.net. The ganglioside GM1, which is abundant in lipid rafts, has been shown to bind Aβ and act as a seed for its aggregation nih.govresearchgate.netcnr.itnih.gov. Investigating the interaction of Aβ(6-20) with GM1-containing lipid rafts is crucial for understanding how these membrane microdomains contribute to the initiation of amyloid pathology researchgate.net. The interaction is often localized to the N-terminal region of the peptide, with residues such as His13 playing a key role nih.gov.

Table 2: Influence of Membrane Components on Aβ Interaction and Aggregation
Membrane ComponentEffect on Aβ PeptidesProposed Mechanism
CholesterolFacilitates Aβ binding and aggregation. nih.govModulates membrane fluidity and promotes GM1 clustering. pnas.org
Ganglioside GM1Acts as a seed for Aβ aggregation. researchgate.netcnr.itSpecific binding to Aβ, inducing a conformational change. nih.govnih.gov
SphingomyelinCan facilitate the conversion of Aβ to a β-sheet-rich form. nih.govIncreases membrane rigidity, influencing Aβ conformation. nih.gov

Studies using these mimetic systems have revealed that Aβ peptides, including fragments like Aβ(6-20), can disrupt membrane integrity by forming pore-like structures or through a detergent-like effect, leading to ion dysregulation and cell death mdpi.comnih.govresearchgate.netnih.gov.

Novel Approaches for Identifying and Characterizing Pathological Amyloid Beta-Protein(6-20) Species

A major challenge in Aβ research is the transient and heterogeneous nature of the early oligomeric species, which are believed to be the most toxic. The development of novel techniques to specifically identify and characterize these pathological species of Aβ(6-20) is a key research priority.

Conformation-Specific Antibodies: A promising approach is the development of antibodies that specifically recognize the conformational epitopes of Aβ oligomers, rather than the linear amino acid sequence tandfonline.comnih.govpnas.orgnih.gov. These conformation-specific antibodies can be used in immunoassays, such as ELISA, to quantify the levels of pathological Aβ(6-20) oligomers in biological samples nih.gov. Rational design strategies are being employed to generate antibodies that can distinguish between monomers, oligomers, and fibrils with high specificity pnas.orgresearchgate.netnih.gov.

Advanced Mass Spectrometry (MS): Mass spectrometry-based techniques, such as ion mobility-mass spectrometry (IM-MS), are powerful tools for characterizing the size, shape, and stoichiometry of Aβ oligomers nih.govnih.govmdpi.comacs.org. MS can be used to analyze the complex mixture of Aβ species present during aggregation and to identify post-translationally modified forms of Aβ(6-20) that may have altered aggregation properties and toxicity nih.govacs.orgdiva-portal.org.

Single-Molecule Techniques: Single-molecule FRET (smFRET) is a highly sensitive technique that can probe the conformational dynamics of individual Aβ(6-20) molecules nih.govoup.comnih.govmdpi.comcambridge.org. By labeling the peptide with a donor and acceptor fluorophore pair, smFRET can detect transient conformations and the formation of early oligomers, providing insights into the structural transitions that lead to pathological aggregation nih.govmdpi.com.

These advanced approaches are paving the way for a more detailed understanding of the specific Aβ(6-20) species that are responsible for neurotoxicity and for the development of targeted diagnostics and therapeutics for Alzheimer's disease.

Q & A

Q. What are the recommended protocols for solubilizing and stabilizing Amyloid Beta(6-20) to prevent aggregation during experimental studies?

To minimize aggregation, dissolve Aβ(6-20) in hexafluoroisopropanol (HFIP) to disrupt pre-existing β-sheet structures, followed by lyophilization and reconstitution in dimethyl sulfoxide (DMSO) or alkaline buffers (e.g., 10 mM NaOH). Subsequent dilution into neutral pH buffers (e.g., 20 mM phosphate buffer, pH 7.4) is critical to maintain monomeric states . Size exclusion chromatography (SEC) with Superdex 75 columns can confirm monomeric purity, and dynamic light scattering (DLS) monitors aggregate formation over time .

Q. How can researchers validate the structural integrity of synthetic Aβ(6-20) peptides?

Use mass spectrometry (MALDI-TOF or ESI-MS) to verify molecular weight and purity. Circular dichroism (CD) spectroscopy assesses secondary structure (e.g., α-helix, β-sheet) under varying solvent conditions. Nuclear magnetic resonance (NMR) provides residue-specific conformational details, particularly in trifluoroethanol (TFE)-water mixtures that mimic membrane environments .

Q. What methods are suitable for initial characterization of Aβ(6-20) aggregation kinetics?

Thioflavin T (ThT) fluorescence assays are standard for tracking β-sheet-rich fibril formation. Combine with turbidity measurements (absorbance at 450 nm) to detect larger aggregates. For time-resolved analysis, stopped-flow fluorescence or quartz crystal microbalance (QCM) systems quantify early oligomerization events .

Advanced Research Questions

Q. How can conflicting data on Aβ(6-20) oligomer toxicity be resolved in neuronal models?

Discrepancies often arise from differences in oligomer preparation (e.g., incubation time, agitation). Standardize protocols using SEC-isolated oligomers and validate toxicity via dual approaches: (1) lactate dehydrogenase (LDH) release assays for membrane integrity and (2) synaptic density measurements (e.g., synaptophysin immunostaining). Cross-validate with atomic force microscopy (AFM) to correlate oligomer morphology (e.g., globular vs. protofibrillar) with neurotoxicity .

Q. What experimental strategies distinguish nucleation-dependent aggregation from secondary pathway mechanisms in Aβ(6-20) fibrillogenesis?

Employ seeded aggregation assays: preformed fibrils ("seeds") should accelerate aggregation if nucleation is rate-limiting. Compare lag phases of seeded vs. seed-free systems via ThT kinetics. Mutational analysis (e.g., substituting hydrophobic residues like Phe19 or Val18) can disrupt nucleation sites, highlighting critical regions for fibril elongation .

Q. How do post-translational modifications (PTMs) or truncations influence Aβ(6-20) assembly and pathogenicity?

Use synthetic peptides with site-specific modifications (e.g., phosphorylation at Ser8, pyroglutamation at Glu3) and compare aggregation propensities via sedimentation assays and transmission electron microscopy (TEM). In vivo relevance can be tested in transgenic Drosophila or APP/PS1 mice, focusing on synaptic loss and glial activation .

Methodological Best Practices

Q. What controls are essential for ensuring reproducibility in Aβ(6-20) aggregation studies?

  • Negative controls : Scrambled-sequence peptides to rule out nonspecific aggregation.
  • Positive controls : Full-length Aβ(1-42) fibrils to validate assay sensitivity.
  • Buffer controls : Test for salt- or pH-induced aggregation artifacts.
  • Batch documentation : Record peptide lot numbers, solvent history, and storage conditions .

Q. How can researchers reconcile discrepancies between computational models and experimental data on Aβ(6-20) conformational dynamics?

Combine molecular dynamics (MD) simulations (e.g., replica-exchange MD for sampling) with experimental constraints from hydrogen-deuterium exchange mass spectrometry (HDX-MS) and NMR chemical shifts. Iterative refinement of force fields (e.g., CHARMM36m) improves alignment between predicted and observed β-hairpin populations .

Data Contradiction Analysis

Q. Why do some studies report Aβ(6-20) as non-amyloidogenic, while others identify fibril formation?

Key variables include:

  • Peptide purity : Trace contaminants (e.g., metal ions) act as aggregation catalysts.
  • Solvent history : Residual organic solvents (e.g., HFIP, TFE) alter kinetics.
  • Agitation : Shear forces during shaking accelerate nucleation.
    Standardize protocols using ultra-pure water, HPLC-grade solvents, and quiescent incubation .

Q. How do variations in γ-secretase cleavage efficiency impact Aβ(6-20) production in cellular models?

Use presenilin-1 (PSEN1) mutant cell lines or γ-secretase inhibitors (e.g., DAPT) to modulate cleavage. Quantify Aβ(6-20) via immunoprecipitation and MALDI-MS, comparing ratios to longer isoforms (e.g., Aβ1-42). Overexpression of APP mutants (e.g., Swedish mutation) enhances β-secretase processing, increasing substrate availability .

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